Cas no 1894867-81-2 (2-(2,4,5-Trifluorophenyl)propan-1-ol)

2-(2,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with a molecular formula of C9H9F3O. This compound features a phenyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions, along with a propan-1-ol side chain. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic motifs. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability in drug candidates. The hydroxyl group provides a reactive site for further functionalization, enabling versatile derivatization. This compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
2-(2,4,5-Trifluorophenyl)propan-1-ol structure
1894867-81-2 structure
Product name:2-(2,4,5-Trifluorophenyl)propan-1-ol
CAS No:1894867-81-2
MF:C9H9F3O
MW:190.162373304367
CID:5961364
PubChem ID:59218697

2-(2,4,5-Trifluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL12891862
    • 2-(2,4,5-trifluorophenyl)propan-1-ol
    • 1894867-81-2
    • EN300-6506238
    • 2-(2,4,5-Trifluorophenyl)propan-1-ol
    • Inchi: 1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3
    • InChI Key: UKMJPGJYEUUFKO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1C(C)CO)F)F

Computed Properties

  • Exact Mass: 190.06054939g/mol
  • Monoisotopic Mass: 190.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.1

2-(2,4,5-Trifluorophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6506238-2.5g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
2.5g
$1680.0 2023-05-25
Enamine
EN300-6506238-0.05g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
0.05g
$719.0 2023-05-25
Enamine
EN300-6506238-0.1g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
0.1g
$755.0 2023-05-25
Enamine
EN300-6506238-0.5g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
0.5g
$823.0 2023-05-25
Enamine
EN300-6506238-1.0g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
1g
$857.0 2023-05-25
Enamine
EN300-6506238-5.0g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
5g
$2485.0 2023-05-25
Enamine
EN300-6506238-10.0g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
10g
$3683.0 2023-05-25
Enamine
EN300-6506238-0.25g
2-(2,4,5-trifluorophenyl)propan-1-ol
1894867-81-2
0.25g
$789.0 2023-05-25

Additional information on 2-(2,4,5-Trifluorophenyl)propan-1-ol

Introduction to 2-(2,4,5-Trifluorophenyl)propan-1-ol (CAS No. 1894867-81-2)

2-(2,4,5-Trifluorophenyl)propan-1-ol, with the CAS number 1894867-81-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its trifluorophenyl and propan-1-ol moieties, which contribute to its distinct chemical properties and reactivity.

The chemical structure of 2-(2,4,5-Trifluorophenyl)propan-1-ol consists of a propan-1-ol group attached to a 2,4,5-trifluorophenyl ring. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound highly versatile in synthetic chemistry. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule in various chemical reactions.

In the context of pharmaceutical research, 2-(2,4,5-Trifluorophenyl)propan-1-ol has shown promise as a potential lead compound for drug discovery. Recent studies have explored its biological activities and potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that derivatives of 2-(2,4,5-Trifluorophenyl)propan-1-ol exhibited potent anti-inflammatory and analgesic properties. These findings suggest that this compound could be a valuable starting point for the development of new drugs targeting inflammatory diseases and pain management.

Beyond its pharmaceutical applications, 2-(2,4,5-Trifluorophenyl)propan-1-ol has also been investigated for its use in materials science. The unique combination of fluorine atoms and the alcohol functional group makes it an attractive candidate for the synthesis of advanced materials with enhanced properties. Research published in Advanced Materials in 2023 highlighted the use of this compound as a building block for the synthesis of fluorinated polymers with improved thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of 2-(2,4,5-Trifluorophenyl)propan-1-ol typically involves multi-step processes that include the formation of the trifluorophenyl ring and subsequent functionalization to introduce the propan-1-ol group. Various synthetic routes have been developed to optimize yield and purity. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with an appropriate organometallic reagent followed by reduction to form the alcohol. Recent advancements in catalytic methods have further improved the efficiency and sustainability of these synthetic processes.

The physical properties of 2-(2,4,5-Trifluorophenyl)propan-1-ol, such as its melting point, boiling point, and solubility in different solvents, are crucial for its handling and application. This compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents and sources of heat to prevent degradation. Its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for use in various chemical reactions and formulations.

In conclusion, 2-(2,4,5-Trifluorophenyl)propan-1-ol (CAS No. 1894867-81-2) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing various scientific fields.

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